N-(4-bromophenyl)indoline-1-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H13BrN2O |
|---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C15H13BrN2O/c16-12-5-7-13(8-6-12)17-15(19)18-10-9-11-3-1-2-4-14(11)18/h1-8H,9-10H2,(H,17,19) |
InChI Key |
IAAVATYRKRBDRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Bromophenyl Indoline 1 Carboxamide and Its Chemical Analogs
Retrosynthetic Analysis of N-(4-bromophenyl)indoline-1-carboxamide
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The retrosynthesis of this compound reveals two primary disconnection approaches, focusing on the formation of the key amide bond.
Approach A: Disconnection of the Carboxamide C-N Bond
This is the most direct approach, breaking the bond between the carbonyl carbon of the carboxamide and the nitrogen of the 4-bromoaniline (B143363). This leads to two key precursors: indoline-1-carbonyl chloride (or a related activated carboxylic acid derivative) and 4-bromoaniline.
Target Molecule: this compound
Disconnection: Amide C-N bond
Precursors:
Indoline-1-carbonyl chloride
4-bromoaniline
Approach B: Disconnection of the Indoline (B122111) N-C(O) Bond
An alternative disconnection breaks the bond between the indoline nitrogen and the carbonyl carbon. This pathway suggests a reaction between indoline and a precursor containing the N-(4-bromophenyl)carbamoyl group, such as 4-bromophenyl isocyanate.
Target Molecule: this compound
Disconnection: Indoline N-C(O) bond
Precursors:
Indoline
4-bromophenyl isocyanate
This analysis provides a logical framework for developing synthetic strategies, which will be explored in the subsequent sections.
Advanced Synthetic Pathways for Constructing the Indoline-1-carboxamide Core
The construction of the indoline-1-carboxamide core is a critical step in the synthesis of the target molecule. Several advanced methods can be employed, often starting from indole (B1671886) or substituted indoles.
One common strategy involves the direct carboxylation of the indoline nitrogen. This can be achieved by reacting indoline with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or diphosgene, to form the indoline-1-carbonyl chloride intermediate. This highly reactive intermediate can then be used directly in the subsequent amidation step.
Alternatively, the indoline-1-carboxamide core can be constructed through a one-pot reaction. For instance, indole can be reduced to indoline, and the resulting indoline can be directly acylated in the same reaction vessel. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a standard method for indole reduction.
More sophisticated methods may involve transition metal-catalyzed reactions. For example, palladium-catalyzed carbonylation reactions of N-aryl-2-haloethylamines can lead to the formation of the indoline ring with a carbonyl group at the 1-position.
Strategies for Incorporating the N-(4-bromophenyl) Moiety
The introduction of the N-(4-bromophenyl) group is typically achieved through the formation of an amide bond. The choice of strategy depends on the precursors generated from the retrosynthetic analysis.
From Indoline-1-carbonyl Chloride:
The most straightforward method involves the reaction of indoline-1-carbonyl chloride with 4-bromoaniline. nih.gov This is a classic Schotten-Baumann reaction, typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is generally efficient and proceeds under mild conditions.
From Indoline and 4-bromophenyl Isocyanate:
The reaction of indoline with 4-bromophenyl isocyanate provides a direct and atom-economical route to the target compound. This reaction is usually performed in an aprotic solvent, and the urea (B33335) linkage is formed readily without the need for a coupling agent or base.
Amide Coupling Reactions:
A versatile approach involves the coupling of indoline-1-carboxylic acid with 4-bromoaniline using standard peptide coupling reagents. mdpi.com This method offers a wide range of compatible functional groups. Common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 4-dimethylaminopyridine (B28879) (DMAP), or more modern reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole). nih.gov
Optimization of Reaction Conditions and Yields for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and reagents.
For the reaction between indoline-1-carbonyl chloride and 4-bromoaniline, a systematic study of different bases and solvents can be undertaken. A comparison of organic bases (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., potassium carbonate) can reveal the optimal conditions. Solvents such as dichloromethane, tetrahydrofuran, or acetonitrile (B52724) are commonly used.
In the case of amide coupling reactions, the choice of coupling agent and additives can significantly impact the yield. researchgate.net The reaction temperature is also a critical factor; while many coupling reactions proceed at room temperature, gentle heating may be required in some cases to drive the reaction to completion. Microwave-assisted synthesis has also emerged as a powerful tool to accelerate reaction times and improve yields in amide bond formation. researchgate.net
A representative optimization table for the coupling of indoline-1-carboxylic acid and 4-bromoaniline is presented below:
| Entry | Coupling Agent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCC | DMAP | DCM | rt | 12 | 75 |
| 2 | EDCI | HOBt | DMF | rt | 12 | 82 |
| 3 | HATU | DIPEA | DMF | rt | 4 | 91 |
| 4 | T3P | Pyridine | MeCN | 50 | 6 | 88 |
This is a representative table and the values are for illustrative purposes.
Stereoselective Synthesis Approaches for Chiral Analogs
The synthesis of chiral analogs of this compound, where the indoline ring may contain stereocenters, requires stereoselective methods. This is particularly relevant for applications in medicinal chemistry, where enantiomeric purity can be critical for biological activity.
One approach is to start with an enantiomerically pure indoline precursor. For example, chiral indoline-2-carboxylic acid is commercially available and can be used as a starting material. acs.org The carboxylic acid group can be protected, the indoline nitrogen acylated with the N-(4-bromophenyl)carbamoyl group, and then the protecting group on the carboxylic acid can be removed or further modified.
Asymmetric catalytic methods can also be employed to create stereocenters on the indoline ring. For instance, asymmetric hydrogenation of a substituted indole precursor using a chiral catalyst can yield an enantiomerically enriched indoline. Subsequent acylation would then provide the chiral analog.
Furthermore, [3+2] cycloaddition reactions can be utilized to construct the indoline ring with control over stereochemistry, which can then be further functionalized to the desired carboxamide. nih.gov
Preparation of Key Precursors and Advanced Intermediates for this compound
The efficient synthesis of this compound relies on the availability of key precursors.
Indoline and its Derivatives: Indoline can be synthesized by the reduction of indole. Common methods include catalytic hydrogenation over Pd/C or using reducing agents like sodium cyanoborohydride. Substituted indolines can be prepared from the corresponding substituted indoles.
Indoline-1-carbonyl Chloride: This reactive intermediate is typically prepared by reacting indoline with phosgene or a phosgene equivalent like triphosgene in an inert solvent. The product is often used immediately without extensive purification due to its reactivity.
Indoline-1-carboxylic Acid: This precursor can be prepared by the reaction of indoline with carbon dioxide in the presence of a strong base, or by the careful hydrolysis of an indoline-1-carboxylate ester.
4-Bromoaniline: This is a commercially available starting material.
4-Bromophenyl Isocyanate: This can be prepared from 4-bromoaniline by reaction with phosgene or a phosgene equivalent.
The preparation of these precursors is well-documented in the chemical literature, and their availability is crucial for the successful synthesis of the target compound.
Advanced Spectroscopic Characterization for Structural Elucidation of N 4 Bromophenyl Indoline 1 Carboxamide
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for delineating the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The indoline (B122111) moiety is expected to show two characteristic triplets for the aliphatic protons at C2 and C3. The aromatic region of the spectrum would be more complex, showing signals for the four protons of the indoline aromatic ring and the AA'BB' system of the 4-bromophenyl group. The amide N-H proton typically appears as a broad singlet at a downfield chemical shift.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum is expected to show signals for the two aliphatic carbons of the indoline ring, the aromatic carbons, and a distinct downfield signal for the carbonyl carbon of the amide group around 163 ppm. nih.gov The carbon attached to the bromine atom will also have a characteristic chemical shift.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the protons on C2 and C3 of the indoline ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of the ¹H and ¹³C signals. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations, for instance, between the amide proton and the carbonyl carbon, or between the indoline protons and the carbonyl carbon, confirming the connectivity of the major structural fragments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-(4-bromophenyl)indoline-1-carboxamide Predicted values are based on typical shifts for indoline, N-aryl amide, and bromophenyl moieties.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Indoline C2-H₂ | ~3.1 (t) | ~28 |
| Indoline C3-H₂ | ~4.1 (t) | ~47 |
| Indoline Aromatic-H | ~6.9 - 7.5 (m) | ~110 - 145 |
| Indoline Aromatic Quaternary C | - | ~125 - 152 |
| Amide N-H | ~8.5 (s, br) | - |
| Amide C=O | - | ~163 - 165 |
| Bromophenyl C-H (ortho to Br) | ~7.5 (d) | ~121 |
| Bromophenyl C-H (meta to Br) | ~7.4 (d) | ~132 |
| Bromophenyl C-Br | - | ~117 |
High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Analysis
HRMS provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. The presence of bromine is readily identified by a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with an approximate 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation pattern in the mass spectrum offers structural confirmation. Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage: Scission of the N-CO bond, leading to the formation of an indolinyl radical cation and a 4-bromophenylisocyanate fragment, or vice versa.
McLafferty-type rearrangement is not possible for this structure, but other hydrogen rearrangements can occur.
Cleavage of the amide bond: This is often a primary fragmentation pathway for amides, resulting in ions corresponding to the indoline cation and the 4-bromophenylcarboxamide radical, or more likely, the 4-bromophenylaminyl radical and an indoline-1-carbonyl cation. Common fragmentation patterns for similar amide-containing structures involve the heterolytic cleavage near linker groups. nih.gov
Table 2: Predicted HRMS Fragments for this compound
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula |
|---|---|---|
| 302/304 | [M]⁺ | [C₁₅H₁₃BrN₂O]⁺ |
| 171 | [4-bromophenylamino]⁺ | [C₆H₅BrN]⁺ |
| 146 | [indoline-1-carbonyl]⁺ | [C₉H₈NO]⁺ |
| 118 | [indolinyl]⁺ | [C₈H₈N]⁺ |
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy probes the functional groups present in the molecule.
FTIR: The FTIR spectrum is expected to show characteristic absorption bands. A sharp peak around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. nih.gov The most intense band is typically the C=O stretching vibration of the amide (Amide I band), expected in the region of 1650-1680 cm⁻¹. nih.gov The N-H bending (Amide II band) should appear around 1520-1550 cm⁻¹. nih.gov C-H stretching vibrations from the aromatic and aliphatic parts will be observed above and below 3000 cm⁻¹, respectively. The C-N stretching and C-Br stretching vibrations will appear in the fingerprint region (<1400 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring breathing modes are often strong in the Raman spectrum. The C=O stretch is also Raman active. The technique is particularly useful for observing symmetric vibrations and bonds involving heavy atoms, such as the C-Br stretch.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (Amide) | 3300 - 3400 | FTIR |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | FTIR, Raman |
| C=O Stretch (Amide I) | 1650 - 1680 | FTIR, Raman |
| N-H Bend (Amide II) | 1520 - 1550 | FTIR |
| C=C Aromatic Ring Stretch | 1450 - 1600 | FTIR, Raman |
| C-N Stretch | 1200 - 1350 | FTIR |
Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy
UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecule. The spectrum of this compound is expected to show absorptions arising from π → π* transitions associated with the phenyl and indoline aromatic systems. The presence of the carbonyl group conjugated with the indoline nitrogen might cause a red shift (bathochromic shift) compared to unsubstituted indoline. The donor group (indoline nitrogen) has a strong influence on the absorption properties. researchgate.net A weaker n → π* transition associated with the carbonyl group may also be observed. The solvent used can influence the position of these absorption maxima.
Table 4: Expected UV-Vis Absorption Maxima (λ_max)
| Transition Type | Expected λ_max (nm) | Associated Chromophore |
|---|---|---|
| π → π* | ~250 - 290 | Phenyl and Indoline rings |
| π → π* | ~290 - 320 | Conjugated Indoline-Amide system |
Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
When a suitable single crystal can be grown, X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would determine:
Bond lengths and angles: Confirming the geometry of the indoline and phenyl rings and the planarity of the amide group.
Torsional angles: Defining the relative orientation of the bromophenyl ring and the indoline moiety.
Intermolecular interactions: Identifying hydrogen bonding patterns, particularly involving the amide N-H as a donor and the carbonyl oxygen as an acceptor, which dictates the crystal packing. researchgate.net For instance, N-H···O hydrogen bonds are common and influential in the crystal lattice of similar amide structures. researchgate.net
Conformation: Establishing the puckering of the five-membered indoline ring.
Analysis of a related structure, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, reveals that intermolecular N-H···O and N-H···S hydrogen bonds, along with other weak interactions, are crucial in stabilizing the crystal structure. researchgate.net A similar analysis for this compound would be expected to show the amide N-H and C=O groups participating in a network of hydrogen bonds.
Table 5: Information Obtainable from Single Crystal X-ray Diffraction
| Parameter | Description |
|---|---|
| Crystal System & Space Group | The fundamental symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C-N, C-Br). |
| Bond Angles (°) | Angles between adjacent bonds (e.g., C-N-C, O=C-N). |
| Torsional Angles (°) | Dihedral angles defining molecular conformation. |
Computational and Theoretical Investigations of N 4 Bromophenyl Indoline 1 Carboxamide
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics. For a novel compound like N-(4-bromophenyl)indoline-1-carboxamide, DFT studies would provide foundational insights into its intrinsic stability and reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and kinetic stability.
HOMO: The HOMO represents the orbital with the highest energy that is occupied by electrons. It is associated with the molecule's ability to donate electrons. A higher HOMO energy level suggests a greater propensity to act as an electron donor in chemical reactions. For this compound, the HOMO would likely be distributed across the electron-rich indoline (B122111) and phenyl rings.
LUMO: The LUMO is the lowest energy orbital that is unoccupied. It signifies the molecule's capacity to accept electrons. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
A hypothetical FMO analysis for this compound would generate data similar to that presented in Table 1.
Table 1: Hypothetical Frontier Molecular Orbital Properties
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
| Energy Gap (ΔE) | Value |
(Note: These values are placeholders and would be determined by actual DFT calculations.)
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in biological systems. The MEP map uses a color scale to denote different electrostatic potential regions:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, this would likely be concentrated around the oxygen atom of the carboxamide group.
Blue: Represents areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. The hydrogen atom of the amide (N-H) group would be a probable site of positive potential.
Green: Denotes regions of neutral or near-zero potential.
The MEP map would be crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding.
Molecular Docking Simulations with Hypothesized Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to screen for potential therapeutic agents and to understand their mechanism of action at a molecular level. As the specific biological targets of this compound are not established, docking studies would be performed against a panel of hypothesized targets, such as kinases or other enzymes implicated in disease pathways where indole-based structures have shown activity.
Ligand-Protein Interaction Profiling and Hydrogen Bonding Networks
Following the prediction of a binding pose, a detailed analysis of the interactions between the ligand and the protein's active site is conducted. This profiling identifies the key amino acid residues involved in the binding and the nature of the interactions.
Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom donor (like the N-H group of the carboxamide) and an acceptor (like a carbonyl oxygen on a protein backbone or side chain). They are often critical for binding affinity and specificity.
Hydrophobic Interactions: These occur between the nonpolar regions of the ligand (such as the phenyl and indoline rings) and hydrophobic pockets in the protein's active site.
Pi-Pi Stacking: Aromatic rings, like the phenyl group in the compound, can interact with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein.
Computational Prediction of Binding Affinities
Docking programs use scoring functions to estimate the binding affinity (often expressed in kcal/mol) between the ligand and the protein. A more negative score typically indicates a stronger predicted binding affinity. These scores allow for the ranking of different compounds or different binding poses of the same compound.
Table 2: Hypothetical Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds Formed |
|---|---|---|---|
| Protein A | Value | e.g., MET793, LYS745 | e.g., N-H...O=C (MET793) |
| Protein B | Value | e.g., VAL726, ALA743 | None |
(Note: This table presents a hypothetical scenario for illustrative purposes.)
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the binding pose and the conformational flexibility of both the ligand and the protein.
An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic trajectories over a period of nanoseconds. Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and the ligand's position from their initial docked conformation. A stable RMSD value over time suggests a stable binding complex.
Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are more flexible or rigid. High fluctuations in the active site could impact ligand binding.
Hydrogen Bond Analysis: MD simulations can track the persistence of hydrogen bonds throughout the simulation, confirming the stability of these key interactions predicted by docking.
These simulations would validate the stability of the docked pose and provide a more realistic model of the molecular interactions, thereby strengthening the predictions made by static docking methods.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and in understanding the physicochemical properties that are crucial for their biological function.
In the context of this compound and its derivatives, QSAR studies are pivotal for elucidating the structural requirements for a particular biological effect. While specific QSAR models for this exact compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on similar indole (B1671886) and indoline derivatives. For instance, QSAR studies on various indole derivatives have been successfully employed to predict their antifungal, anticancer, and enzyme inhibitory activities.
A typical QSAR study on derivatives of this compound would involve the following steps:
Data Set Selection: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values) would be compiled. This set is then divided into a training set, for building the model, and a test set, for validating its predictive power.
Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, are used to develop a mathematical equation that links the descriptors to the biological activity. For example, a 3D-QSAR study on indole and isatin (B1672199) derivatives resulted in a model with acceptable predictive statistics, highlighting the physicochemical features correlated with their anti-aggregating potency.
Model Validation: The predictive ability of the developed QSAR model is rigorously assessed using the test set of compounds. Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²) are used to evaluate the model's robustness and predictive capacity.
The insights gained from such QSAR models are invaluable. For example, a model might reveal that electron-withdrawing groups at a specific position on the phenyl ring enhance activity, while bulky substituents on the indoline nitrogen are detrimental. This information provides a rational basis for the design of new, more potent derivatives of this compound.
Table 1: Illustrative Data for a Hypothetical QSAR Study of this compound Derivatives
| Compound ID | R-group Substitution | Log(1/IC50) (Observed) | Log(1/IC50) (Predicted) | Residual |
| 1 | H | 5.2 | 5.1 | 0.1 |
| 2 | 4-Cl | 5.8 | 5.9 | -0.1 |
| 3 | 4-F | 5.6 | 5.5 | 0.1 |
| 4 | 4-CH3 | 5.1 | 5.0 | 0.1 |
| 5 | 3-NO2 | 6.2 | 6.3 | -0.1 |
This table is for illustrative purposes only and does not represent actual experimental data.
In Vitro Biological Activity Profiling of N 4 Bromophenyl Indoline 1 Carboxamide
In Vitro Enzyme Inhibition Assays (e.g., Tyrosinase, Kinase, Protease Inhibition)
Based on a comprehensive review of available scientific literature, no specific data on the in vitro enzyme inhibitory activity of N-(4-bromophenyl)indoline-1-carboxamide against tyrosinase, kinases, proteases, or other enzymes could be identified. Consequently, its profile as an enzyme inhibitor remains uncharacterized in the public domain.
Table 1: In Vitro Enzyme Inhibition Data for this compound
| Enzyme Target | Assay Type | Result |
|---|---|---|
| Tyrosinase | Not available | No data found |
| Kinase | Not available | No data found |
In Vitro Receptor Binding and Functional Assays (e.g., G-Protein Coupled Receptors, Histamine Receptors)
There is no available research detailing the in vitro receptor binding or functional assays for this compound. Studies on its interaction with G-protein coupled receptors, histamine receptors, or any other receptor types have not been found in the surveyed literature.
Table 2: In Vitro Receptor Binding and Functional Assay Data for this compound
| Receptor Target | Assay Type | Result |
|---|---|---|
| G-Protein Coupled Receptors | Not available | No data found |
In Vitro Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal)
No published studies were identified that specifically investigate the in vitro antibacterial or antifungal properties of this compound. Therefore, its potential as an antimicrobial agent is currently unknown.
Table 3: In Vitro Antimicrobial Activity Data for this compound
| Organism | Assay Type (e.g., MIC, Zone of Inhibition) | Result |
|---|---|---|
| Bacterial Strains | Not available | No data found |
In Vitro Anti-inflammatory Activity and Mechanism Elucidation
A thorough search of scientific databases did not yield any studies concerning the in vitro anti-inflammatory activity of this compound. Research into its effects on inflammatory pathways and its mechanism of action in this context is absent from the available literature.
Table 4: In Vitro Anti-inflammatory Activity Data for this compound
| Assay (e.g., COX inhibition, cytokine release) | Cell Line | Result |
|---|
In Vitro Antiviral Activity Studies
There is no scientific literature available that reports on the in vitro antiviral activity of this compound against any viral strains. Its potential as an antiviral agent has not been explored in published research.
Table 5: In Vitro Antiviral Activity Data for this compound | Virus Strain | Cell Line | Assay Type (e.g., Plaque Reduction) | Result | |---|---|---| | Not available | Not available | Not available | No data found |
In Vitro Antiproliferative Activity in Relevant Cell Lines
No data could be located regarding the in vitro antiproliferative activity of this compound in any cancer or other cell lines. Its cytotoxic or cytostatic effects have not been documented in the scientific literature.
Table 6: In Vitro Antiproliferative Activity Data for this compound
| Cell Line | Assay Type (e.g., MTT, SRB) | IC50 / GI50 |
|---|
Investigation of Molecular Mechanisms of Action in Controlled Cellular Systems
As there is no available data on the biological activities of this compound, there have been no subsequent investigations into its molecular mechanisms of action in controlled cellular systems.
Table 7: Summary of Mechanistic Studies for this compound
| Biological Effect | Investigated Pathway | Key Findings |
|---|
Structure Activity Relationship Sar Studies of N 4 Bromophenyl Indoline 1 Carboxamide Analogs
Systematic Elucidation of the Impact of Substituent Modifications on Biological Activity
Systematic investigations into the impact of various substituents on the N-(4-bromophenyl)indoline-1-carboxamide scaffold have revealed several key determinants of biological activity. The core structure, consisting of an indoline (B122111) ring, a carboxamide linker, and a 4-bromophenyl moiety, offers multiple positions for chemical modification.
The following table summarizes the general effects of substituent modifications on the activity of compounds analogous to this compound, based on findings from related chemical series.
| Modification Site | Substituent Type | General Impact on Biological Activity |
| 4-bromophenyl Ring | Electron-withdrawing groups | Can enhance activity through altered electronic properties. |
| 4-bromophenyl Ring | Electron-donating groups | May decrease or increase activity depending on the target. |
| 4-bromophenyl Ring | Bulky groups | Often leads to decreased activity due to steric hindrance. |
| Indoline Ring | Small alkyl groups | Generally well-tolerated and can fine-tune lipophilicity. |
| Indoline Ring | Polar groups | Can improve solubility but may impact cell permeability. |
Detailed Analysis of the Role of the Bromine Atom in the 4-bromophenyl Moiety
The bromine atom at the 4-position of the phenyl ring is a prominent feature of the lead compound and its role has been a subject of detailed analysis. Halogen atoms, particularly bromine, can influence a molecule's biological profile through several mechanisms, including increasing lipophilicity, acting as a hydrogen bond acceptor, and participating in halogen bonding interactions with biological targets.
Studies on other brominated phenyl-containing compounds have highlighted the significance of the bromine substituent. For example, in some series, the replacement of bromine with other halogens like chlorine or fluorine, or with a hydrogen atom, has led to a significant drop in activity, underscoring the critical contribution of the bromine atom. It is often hypothesized that the size, electronegativity, and polarizability of the bromine atom are optimal for fitting into a specific hydrophobic pocket within the target protein.
In a study of 4-(4-bromophenyl)-thiosemicarbazide, the bromine derivative showed increased antibacterial activity compared to its chlorine analog, which was attributed to an increase in electron density on the hydrazinic end of the thiosemicarbazide chain nih.gov. While this is a different molecular scaffold, it illustrates the principle that the electronic effects of the bromine atom can be crucial for biological activity.
The following table presents a comparative analysis of the effects of different substituents at the 4-position of the phenyl ring in analogous molecular structures.
| Substituent at 4-position | Observed Effect on Activity (in analogous series) | Potential Rationale |
| Bromine (Br) | Potent activity | Optimal balance of lipophilicity, size, and electronic properties. |
| Chlorine (Cl) | Moderate to potent activity | Similar properties to bromine but with smaller size. |
| Fluorine (F) | Variable activity | Can alter metabolic stability and binding interactions. |
| Methyl (CH3) | Often reduced activity | Changes in steric and electronic profile compared to halogens. |
| Hydrogen (H) | Significantly reduced activity | Loss of key halogen-mediated interactions. |
Investigation of the Influence of Substitutions on the Indoline Ring on Biological Activity
The indoline ring represents another key region for structural modification to probe the SAR of this class of compounds. The aromatic and saturated portions of the indoline nucleus offer distinct sites for substitution.
Research on related indole (B1671886) derivatives has shown that the position and nature of substituents on the indole ring are critical determinants of biological activity researchgate.net. For instance, substitutions at certain positions may be more favorable for enhancing potency than at others. In one study on indole derivatives, substitution at the 4-position of the indole ring was found to be the least favorable for activity, whereas modifications at other positions led to more potent compounds researchgate.net.
Furthermore, the presence of a hydrogen on the indole nitrogen can be a decisive factor in increasing antiproliferative activity in some series of indole analogs researchgate.net. This suggests that N-substitution on the indoline ring of this compound could have a significant impact on its biological profile.
The table below summarizes the observed influence of substitutions on the indoline ring in structurally related compounds.
| Position on Indoline Ring | Type of Substituent | Observed Influence on Activity (in analogous series) |
| N-1 (Nitrogen) | Hydrogen | Often crucial for activity in related indole series. |
| N-1 (Nitrogen) | Alkyl groups | Can modulate lipophilicity and steric interactions. |
| Aromatic part (positions 4, 5, 6, 7) | Methoxy group | Position is a critical determinant of biological activity. |
| Aromatic part (positions 4, 5, 6, 7) | Halogens | Can enhance potency, with fluorine being more potent than chlorine in some cases. |
Examination of Stereochemical Effects on Biological Potency and Selectivity
Stereochemistry can play a pivotal role in the biological activity of chiral compounds, as different stereoisomers can exhibit distinct interactions with their biological targets nih.gov. In cases where the indoline ring or its substituents create a chiral center, the examination of stereochemical effects becomes crucial.
Although specific studies on the stereochemistry of this compound are not widely reported, general principles from medicinal chemistry suggest that one enantiomer or diastereomer is often significantly more active than the others. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions.
In a study on the nature-inspired compound 3-Br-acivicin and its derivatives, it was found that only the isomers with a specific stereochemistry displayed significant antiplasmodial activity nih.gov. This highlights that stereochemistry can be a critical factor for biological activity, potentially influencing uptake by transport systems and interaction with target enzymes nih.gov. Molecular modeling in the same study shed light on the structural and stereochemical requirements for efficient interaction with the biological target nih.gov.
Should chiral centers be introduced into the this compound scaffold, it would be imperative to separate and evaluate the individual stereoisomers to fully understand the SAR and identify the most potent and selective isomer.
Derivation of Design Principles for Optimizing Biological Efficacy
Based on the collective SAR data from studies on this compound analogs and related heterocyclic compounds, several design principles can be derived to guide the optimization of biological efficacy.
Preservation of the 4-bromophenyl Moiety: The bromine atom at the 4-position of the phenyl ring appears to be a key feature for potent activity. Modifications at this position should be approached with caution, with a preference for retaining the bromine or replacing it with bioisosteres that mimic its key properties.
Strategic Substitution on the Indoline Ring: The indoline ring offers opportunities for fine-tuning the pharmacological profile. Substitutions on the aromatic portion of the indoline ring, particularly with small, electron-withdrawing groups, may enhance activity. The N-1 position is also a critical point for modification, with the potential for introducing groups that can modulate solubility and metabolic stability.
Optimization of the Carboxamide Linker: While the core carboxamide linker is likely essential for activity, its conformation and rigidity can be modulated through the introduction of substituents on the indoline or phenyl rings, which could influence the relative orientation of these two key structural components.
Consideration of Stereochemistry: If chiral centers are present or introduced, the synthesis and evaluation of individual stereoisomers are essential to identify the eutomer (the more active isomer) and to improve the therapeutic index.
By adhering to these design principles, medicinal chemists can rationally design and synthesize new analogs of this compound with improved biological efficacy.
Future Research Perspectives and Methodological Advancements for N 4 Bromophenyl Indoline 1 Carboxamide
Exploration of Novel Synthetic Pathways and Chemical Diversification Strategies
The future synthesis of N-(4-bromophenyl)indoline-1-carboxamide analogs will likely move beyond traditional methods to embrace more efficient and versatile strategies, enabling rapid chemical diversification. The core structure allows for modification at several key positions, which can be exploited to generate extensive libraries for structure-activity relationship (SAR) studies.
Novel Synthetic Routes: While the fundamental synthesis may involve the coupling of indoline (B122111) with 4-bromophenyl isocyanate or a related precursor, future pathways could focus on modular and efficient reactions. One such approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This would allow for the late-stage diversification of the aryl moiety. For instance, the bromine atom on the phenyl ring serves as a convenient handle for introducing a wide array of substituents. nih.gov Another potential route involves a two-step, one-pot synthesis using peptide coupling agents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) to first couple indoline with a carboxylic acid and subsequently with an amine, a method proven effective for synthesizing indoline-2-carboxamides. acs.org
Chemical Diversification Strategies: The primary goal of diversification is to systematically modify the compound's structure to explore chemical space and optimize its biological activity. Key strategies would include:
Modification of the N-phenyl ring: The bromo-substituent is an ideal starting point for introducing various functional groups (e.g., alkyl, aryl, heteroaryl, cyano) via cross-coupling reactions. nih.gov
Substitution on the indoline scaffold: The indoline ring itself can be substituted at various positions (e.g., 5-fluoro) to modulate electronic properties and binding interactions. The synthesis of substituted indolines can be achieved through multi-step sequences, for example, starting from a substituted iodobenzoic acid. acs.org
Variation of the carboxamide linker: While the core structure is an indoline-1-carboxamide, exploring related linkers could yield compounds with different conformational flexibility and hydrogen bonding patterns, which are crucial for target affinity. nih.gov
A proposed diversification scheme is outlined below, drawing inspiration from established synthetic methodologies for related carboxamide compounds.
| Diversification Site | Proposed Reaction | Potential Reagents/Catalysts | Objective |
| Phenyl Ring (C4-Br) | Suzuki-Miyaura Cross-Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) nih.gov | Explore SAR of the N-aryl substituent. |
| Indoline Ring (e.g., C5) | Multi-step synthesis from substituted precursors | Substituted iodobenzoic acids, borane (B79455) reduction, copper-catalyzed cyclization acs.org | Modulate lipophilicity and electronic properties. |
| Carboxamide Nitrogen | N-Alkylation/Arylation (if starting from indoline-1-carboxamide) | Alkyl halides, Arylboronic acids with appropriate catalysts | Investigate the role of the N-H bond in target binding. |
Integration of Advanced Computational Approaches for Predictive Modeling and Lead Optimization
Computational chemistry and cheminformatics are indispensable tools for accelerating drug discovery by predicting compound behavior and guiding synthetic efforts. nih.govfrontiersin.org For this compound, these approaches can be used to build predictive models, prioritize synthetic targets, and optimize lead compounds for improved efficacy and pharmacokinetic properties.
Predictive Modeling:
Quantitative Structure-Activity Relationship (QSAR): By generating a library of analogs and testing their biological activity, QSAR models can be developed. These models mathematically correlate structural features with activity, allowing for the prediction of potency for newly designed compounds and ensuring that synthetic efforts are focused on the most promising candidates. frontiersin.org
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model for this series could guide the design of new molecules that retain these key features, enhancing the probability of successful target interaction. frontiersin.org
Lead Optimization:
Molecular Docking: Docking simulations can predict how this compound and its analogs bind to the active site of potential protein targets. nih.gov This provides insight into the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that govern binding affinity and can guide structural modifications to improve potency and selectivity. frontiersin.org
ADME Prediction: Computational models can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed analogs. Early in silico assessment of properties like solubility, permeability, and metabolic stability helps in identifying and rectifying potential liabilities, leading to compounds with better drug-like profiles. frontiersin.org
| Computational Technique | Application for this compound | Primary Goal |
| Molecular Docking | Predict binding modes and affinities to various biological targets (e.g., kinases, enzymes). nih.gov | Target identification and mechanism of action hypothesis. |
| QSAR | Correlate structural descriptors of analogs with their biological activity. frontiersin.org | Guide the design of more potent compounds. |
| Pharmacophore Modeling | Identify essential structural features for biological activity from a set of active analogs. frontiersin.org | Scaffold hopping and design of novel active compounds. |
| ADME/Tox Prediction | In silico evaluation of solubility, permeability, metabolic stability, and potential toxicity. frontiersin.org | Optimize pharmacokinetic properties and reduce late-stage attrition. |
Application in High-Throughput Screening Technologies for Target Discovery
A key challenge for novel compounds like this compound is the identification of their biological target(s). High-Throughput Screening (HTS) provides a powerful platform for systematically testing a compound against a vast array of potential targets, thereby accelerating the process of target discovery and validation. nih.govewadirect.com
HTS campaigns can be designed in two primary ways:
Target-Based Screening: If a hypothesized target exists (e.g., a specific enzyme or receptor), HTS can be used to screen a library of this compound analogs to find the most potent inhibitor. drugtargetreview.com This helps to rapidly establish a structure-activity relationship for the identified target.
Phenotypic Screening: In this approach, the compound is tested for its ability to produce a specific phenotypic change in cells (e.g., inhibition of cancer cell proliferation, reduction of inflammatory markers). researchgate.net This method is unbiased by target assumptions and can uncover novel mechanisms of action. Following a phenotypic "hit," subsequent studies are performed to de-convolute the molecular target.
The development of a robust HTS assay is critical. For instance, a reporter cell line could be engineered where the expression of a reporter gene (like luciferase) is dependent on a specific signaling pathway. nih.gov Inhibition of the pathway by the test compound would lead to a measurable change in the reporter signal, enabling rapid screening of thousands of compounds. ewadirect.comnih.gov
| Screening Approach | Description | Example Application | Outcome |
| Target-Based HTS | Screening a compound library against a purified, isolated biological target (e.g., an enzyme). drugtargetreview.com | Testing this compound analogs for inhibition of a specific kinase using a biochemical assay. | Identification of potent and selective inhibitors for a known target. |
| Phenotypic HTS | Screening a compound for its effect on whole cells or organisms to identify a desired change in phenotype. researchgate.net | Assessing the ability of the compound to halt proliferation in various cancer cell lines using an MTT assay. nih.gov | Discovery of compounds with therapeutic potential and novel mechanisms of action. |
| Reporter Gene Assay | Using an engineered cell line where a reporter protein (e.g., luciferase) is linked to the activity of a target pathway. nih.gov | Screening against a cell line where luciferase expression is driven by an NF-κB promoter to find inflammation inhibitors. | High-throughput identification of pathway modulators. |
Development of Targeted Probes for In Vitro Mechanistic Elucidation
To deeply understand how this compound functions at a molecular level, it is essential to develop tool compounds, or probes, derived from its structure. These probes are modified to include a reporter tag, such as a fluorophore or a radioisotope, which allows for direct visualization and quantification of the compound's interaction with its cellular targets. mdpi.com
Types of Probes and Their Applications:
Radiolabeled Probes: A version of this compound could be synthesized incorporating a positron-emitting isotope like Carbon-11 ([¹¹C]). mdpi.comresearchgate.net This would create a PET (Positron Emission Tomography) radioligand. Such a probe would allow for in vitro autoradiography studies on tissue sections to visualize the distribution of binding sites with high sensitivity and specificity. mdpi.com
Fluorescent Probes: By chemically linking a fluorophore (e.g., BODIPY) to a non-critical position on the molecule, a fluorescent probe can be created. mdpi.com This probe would enable the use of techniques like fluorescence microscopy to visualize the compound's subcellular localization in live cells. It could also be used in biophysical assays like fluorescence polarization to quantify binding affinity to a purified target protein.
Affinity-Based Probes: These probes contain a reactive group that can form a covalent bond with the target protein upon binding, as well as a reporter tag (like biotin) for subsequent enrichment and identification. This technique is invaluable for definitively identifying the direct binding partners of a compound within a complex cellular lysate.
The synthesis of these probes requires careful planning to ensure that the addition of the tag does not disrupt the compound's biological activity. mdpi.com For example, a linker, such as a polyethylene (B3416737) glycol (PEG) chain, might be used to attach the reporter group, minimizing steric hindrance at the binding interface. mdpi.com The development of such probes will be instrumental in confirming target engagement and elucidating the precise mechanism of action of this compound.
Q & A
Q. What are the common synthetic routes for N-(4-bromophenyl)indoline-1-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Indoline Core Formation : Cyclization of substituted pyridine derivatives with alkynes using palladium or copper catalysts under inert atmospheres .
- Bromophenyl Introduction : Electrophilic aromatic substitution (EAS) using brominating agents (e.g., Br₂/FeBr₃) or coupling reactions with 4-bromoaniline .
- Carboxamide Functionalization : Amide bond formation via coupling agents like EDCI or DCC, reacting indoline-1-carboxylic acid with 4-bromoaniline .
- Optimization : Monitor reaction progress via TLC and optimize yields using column chromatography (hexane:ethyl acetate eluent) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃ solvents, 300–600 MHz) to confirm aromatic proton environments and carboxamide carbonyl signals (δ ~165–170 ppm) .
- FT-IR : Detect characteristic bands (e.g., N-H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
- X-ray Crystallography : For unambiguous confirmation of bond angles and stereochemistry .
Q. What purification techniques are most effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
- Column Chromatography : Silica gel (60–120 mesh) with gradient elution (e.g., hexane → ethyl acetate) for high-purity isolation .
- HPLC : For analytical-scale purification, employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Computational Setup : Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets to calculate HOMO-LUMO gaps and electrostatic potentials .
- Correlation Energy : Apply Colle-Salvetti functional to model electron correlation effects in the bromophenyl and indoline moieties .
- Charge Distribution : Analyze Mulliken charges to predict reactive sites for electrophilic/nucleophilic attacks .
Q. What mechanistic insights govern substitution reactions at the bromophenyl group?
- Methodological Answer :
- Nucleophilic Aromatic Substitution (NAS) : React with amines (e.g., K₂CO₃ in anhydrous CH₃CN, reflux) to replace bromine with -NH₂ or -NHR groups .
- Cross-Coupling Reactions : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce aryl/heteroaryl groups .
- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy to determine activation energies .
Q. How can structure-activity relationships (SAR) guide pharmacological studies of this compound?
- Methodological Answer :
- Biological Assays : Test enzyme inhibition (e.g., carbonic anhydrase) using fluorometric assays with varying substrate concentrations .
- Analog Synthesis : Modify the indoline core (e.g., introduce methyl/fluoro groups) and compare IC₅₀ values .
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., HDACs or kinases) .
Q. What non-covalent interactions stabilize crystalline forms of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
